(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid (S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid Novel subtype-selective and weakly desensitizing AMPA receptor partial agonist (Ki values are 44, 109, 223, 1890 and 2090 nM at GluR5, GluR1, GluR2, GluR3 and GluR4 receptors respectively). Exhibits potent agonist activity at GluR1 and GluR2 subunit-containing AMPA receptors (EC50 values are 24.9 and 13.9 μM respectively) and is excitotoxic in vitro.
Brand Name: Vulcanchem
CAS No.: 389888-02-2
VCID: VC0004375
InChI: InChI=1S/C10H13N3O4/c11-6(9(15)16)4-13-7-3-1-2-5(7)8(14)12-10(13)17/h6H,1-4,11H2,(H,15,16)(H,12,14,17)/t6-/m0/s1
SMILES: C1CC2=C(C1)N(C(=O)NC2=O)CC(C(=O)O)N
Molecular Formula: C10H13N3O4
Molecular Weight: 239.23 g/mol

(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid

CAS No.: 389888-02-2

Cat. No.: VC0004375

Molecular Formula: C10H13N3O4

Molecular Weight: 239.23 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid - 389888-02-2

Specification

CAS No. 389888-02-2
Molecular Formula C10H13N3O4
Molecular Weight 239.23 g/mol
IUPAC Name (2S)-2-amino-3-(2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)propanoic acid
Standard InChI InChI=1S/C10H13N3O4/c11-6(9(15)16)4-13-7-3-1-2-5(7)8(14)12-10(13)17/h6H,1-4,11H2,(H,15,16)(H,12,14,17)/t6-/m0/s1
Standard InChI Key VSGUEKZRMJVQOH-LURJTMIESA-N
Isomeric SMILES C1CC2=C(C1)N(C(=O)NC2=O)C[C@@H](C(=O)O)N
SMILES C1CC2=C(C1)N(C(=O)NC2=O)CC(C(=O)O)N
Canonical SMILES C1CC2=C(C1)N(C(=O)NC2=O)CC(C(=O)O)N

Introduction

(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid is a small organic molecule with the chemical formula C10H13N3O4C_{10}H_{13}N_{3}O_{4}. This compound is characterized by its unique cyclopenta-pyrimidine core and is classified as an experimental molecule with potential biomedical applications. Its stereochemistry is defined by the (S)-configuration at the amino acid center.

Synthesis

The synthesis of (S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid typically involves:

  • Cyclization reactions to form the cyclopenta[E]pyrimidine core.

  • Functionalization to introduce the amino acid moiety.

  • Purification steps to isolate the (S)-enantiomer.

Advanced techniques like chiral chromatography or enzymatic resolution are often employed to ensure stereochemical purity.

Biological Activity and Applications

This compound has been investigated for its potential role in biochemical pathways and therapeutic applications. Its structural similarity to nucleobases suggests it may interact with enzymes or receptors involved in nucleotide metabolism.

Potential Applications:

  • Pharmacology: As a nucleobase analog, it could serve as a lead compound for designing drugs targeting DNA/RNA synthesis or repair enzymes.

  • Biotechnology: It may act as a probe in studies of enzyme specificity or molecular recognition.

Research Findings

Recent studies have explored its interaction with biological targets:

  • Binding Studies: Molecular docking experiments reveal that the compound may bind to regulatory proteins with moderate affinity (binding energies ranging from -5.8 to -8.2 kcal/mol) .

  • Spectroscopic Characterization: Techniques such as NMR and IR spectroscopy confirm its structural integrity and stereochemistry .

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